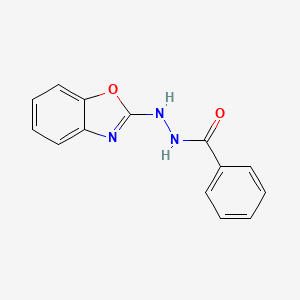
1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone is a stilbenoid.
Aplicaciones Científicas De Investigación
Antidepressant Activity
One of the prominent applications of compounds related to 1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone is in the field of antidepressant activity research. The synthesis and antidepressive activity of similar compounds have been investigated, showing potential in this area. For instance, a study by Tao Yuan synthesized a related compound and tested its antidepressant activities using mice, suggesting its further investigation for antidepressant activity (Tao Yuan, 2012).
Photophysics and Photochemistry
The photophysics and photochemistry of morpholino methylthio phenyl ketones, closely related to the compound , have been extensively studied. A research article by F. Morlet‐Savary et al. explored these aspects using various spectroscopic techniques and molecular modeling, contributing significantly to our understanding of these compounds' behavior under light exposure (F. Morlet‐Savary et al., 2008).
Crystal Structures and Chemical Synthesis
The crystal structure of compounds similar to 1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone has been analyzed to understand their molecular configurations better. A study by B. Chai and Changling Liu, for instance, reported on the crystal structure of an isomer of flumorph, providing insights into the molecular arrangement and stability (B. Chai, Changling Liu, 2011).
Apoptosis Induction in Cell Studies
Research by Xingang Zhang, Ke Tao, and T. Hou has explored the toxicity and mechanism of apoptosis induction by compounds related to 1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone in cell studies. Their findings are significant for understanding how these compounds interact with and affect cellular processes (Xingang Zhang, Ke Tao, T. Hou, 2012).
Propiedades
Nombre del producto |
1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone |
|---|---|
Fórmula molecular |
C19H20FNO2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one |
InChI |
InChI=1S/C19H20FNO2/c20-17-8-6-16(7-9-17)19(22)18(15-4-2-1-3-5-15)14-21-10-12-23-13-11-21/h1-9,18H,10-14H2 |
Clave InChI |
HKPDBQHHTHILOX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



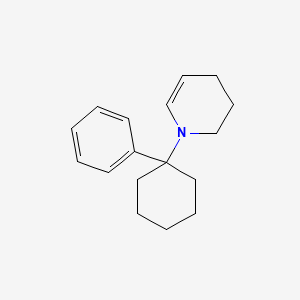
![2-[(2,2-Dimethylcyclopropanecarbonyl)amino]oct-2-enoic acid](/img/structure/B1208079.png)
![6-amino-4aH-benzo[7]annulene-1,3-diol](/img/structure/B1208082.png)
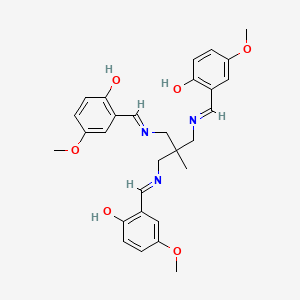
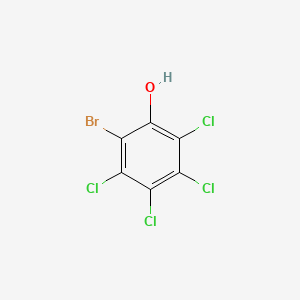
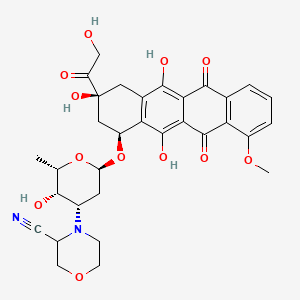
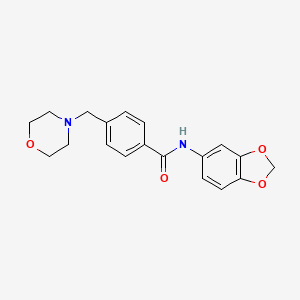
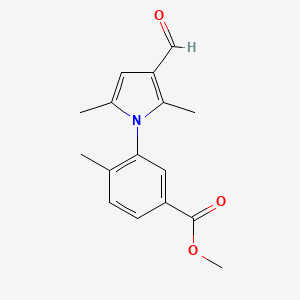
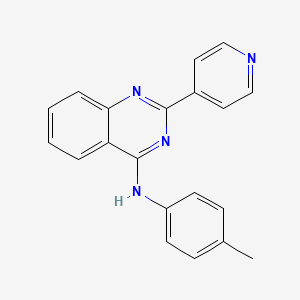
![2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B1208096.png)
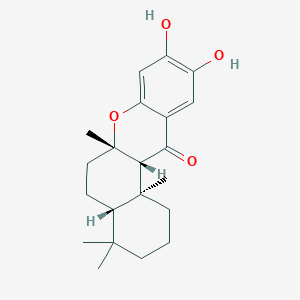
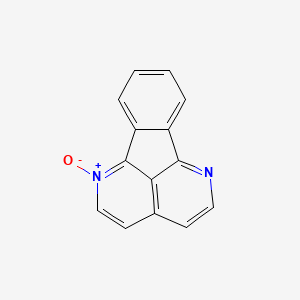
![(3S,5R,10S,13S,14S)-17-[(1S)-1,5-dimethylhex-4-enyl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1208101.png)
